molecular formula C14H10ClFO3 B14020235 4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid

4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid

Cat. No.: B14020235
M. Wt: 280.68 g/mol
InChI Key: CHDSKGPMBVKWFE-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid is a halogenated benzoic acid derivative characterized by a benzyloxy group at position 4, chlorine at position 5, and fluorine at position 2 on the aromatic ring. The benzyloxy group confers steric bulk and lipophilicity, while the electron-withdrawing chlorine and fluorine substituents influence acidity and reactivity.

Properties

Molecular Formula

C14H10ClFO3

Molecular Weight

280.68 g/mol

IUPAC Name

5-chloro-2-fluoro-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C14H10ClFO3/c15-11-6-10(14(17)18)12(16)7-13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)

InChI Key

CHDSKGPMBVKWFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Halogenated benzoic acids such as 5-chloro-2-fluorobenzoic acid serve as common starting points.
  • Benzyl bromide or benzyl chloride derivatives are used to introduce the benzyloxy substituent via nucleophilic substitution.
  • Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) facilitate the O-alkylation reaction.

Detailed Preparation Methodologies

O-Benzylation of Halogenated Benzoic Acid

  • Reagents : 5-chloro-2-fluorobenzoic acid, benzyl bromide (or benzyl chloride), base (NaH, K2CO3, or NaHCO3), solvent (acetonitrile or DMF).
  • Procedure : The halogenated benzoic acid is dissolved in an aprotic solvent. The base is added to deprotonate the hydroxyl group at the 4-position (if present as a phenol precursor), followed by addition of benzyl bromide. The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40–80 °C) for several hours.
  • Workup : After completion, the reaction mixture is quenched with water, extracted with organic solvents (e.g., ethyl acetate), dried, and concentrated.
  • Purification : Column chromatography or recrystallization yields pure 4-(benzyloxy)-5-chloro-2-fluorobenzoic acid.

Alternative Multi-Step Synthetic Routes

Some literature reports involve the synthesis of related benzyl ether derivatives via condensation reactions and subsequent halogenation or fluorination steps. For example:

  • Starting from 4-hydroxy-5-chloro-2-fluorobenzoic acid, benzylation is performed as above.
  • Alternatively, benzylation of 4-hydroxybenzoic acid derivatives followed by selective halogenation and fluorination at the 5- and 2-positions, respectively.

These routes require regioselective halogenation techniques and protection/deprotection strategies to achieve the desired substitution pattern.

Comparative Data Table: Preparation Parameters

Step Conditions Reagents Yield (%) Notes
O-Benzylation 40–80 °C, 4–12 hours Benzyl bromide, NaH or K2CO3, CH3CN 70–85 Requires inert atmosphere to avoid moisture
Halogenation (if needed) Chlorination with N-chlorosuccinimide or similar NCS, solvent (e.g., dichloromethane) 60–75 Regioselectivity critical
Fluorination (if needed) Selectfluor or other electrophilic fluorinating agents Selectfluor, acetonitrile 50–70 Controlled to avoid over-fluorination

Research Findings on Synthesis Optimization

  • The presence of electron-withdrawing halogens (Cl, F) influences the nucleophilicity of the phenolic oxygen, requiring optimization of base strength and reaction temperature for efficient benzylation.
  • Use of mild bases such as potassium bicarbonate (KHCO3) in acetonitrile has been shown to provide good yields while minimizing side reactions.
  • Purity of the final compound is typically confirmed by NMR (1H, 13C), mass spectrometry, and HPLC, with purity levels exceeding 97% reported in related synthetic studies.
  • The benzyloxy substitution is critical for biological activity modulation, necessitating high regioselectivity and purity in synthesis.

Summary of Synthesis from Selected Literature

Reference Key Synthetic Features Outcome / Yield Remarks
VulcanChem Multi-step synthesis starting from halogenated benzoic acids; O-benzylation with benzyl bromide or chloride Yields 70–85% for benzylation step Emphasis on controlling halogen substitution pattern
NCBI PMC 2023 Use of NaHCO3/KI in acetonitrile for benzylation of phenolic intermediates Purity >97% confirmed by HPLC Methodology applied to related benzyloxy derivatives
ACS JOC 2022 One-pot synthesis strategies for related benzoic acid derivatives Moderate yields (50–70%) Demonstrates streamlined synthesis approaches

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing effects of chlorine and fluorine activate the aromatic ring for NAS at specific positions.

PositionReactantConditionsProductYieldSource
C-5 (Cl)KNH₂NH₃(l), -33°C5-Amino derivative68%
C-2 (F)NaOMeDMF, 110°C2-Methoxy derivative52%

Key factors:

  • Chlorine at C-5 undergoes substitution more readily than fluorine at C-2 due to lower bond dissociation energy.

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Benzyloxy Group Cleavage

The benzyl ether is susceptible to cleavage under acidic or reductive conditions:

a. Hydrogenolysis

  • Reagents : H₂ (1 atm), 10% Pd/C, EtOH

  • Product : 5-Chloro-2-fluoro-4-hydroxybenzoic acid

  • Yield : 89%

b. Acidic Hydrolysis

  • Reagents : 48% HBr, AcOH, reflux

  • Product : 4-Hydroxy-5-chloro-2-fluorobenzoic acid

  • Yield : 76%

Carboxylic Acid Derivative Formation

The -COOH group participates in standard acid reactions:

a. Esterification

  • Reagents : SOCl₂ → ROH, pyridine

  • Example : Methyl ester (C₁₄H₁₂ClFO₃)

  • Yield : 92%

b. Amidation

  • Reagents : HATU/DIPEA, RNH₂

  • Example : Benzylamide derivative

  • Yield : 85%

Decarboxylation

Controlled pyrolysis or metal-catalyzed decarboxylation removes CO₂:

  • Conditions : Cu powder, quinoline, 200°C

  • Product : 4-(Benzyloxy)-5-chloro-2-fluorobenzene

  • Yield : 65%

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by electron-withdrawing groups, directed EAS occurs at the C-3 position (ortho to -COOH):

ReactionReagentsProductYield
NitrationHNO₃/H₂SO₄3-Nitro derivative41%
SulfonationSO₃/H₂SO₄3-Sulfo derivative38%

Data from

Coupling Reactions

Used in pharmaceutical synthesis for fragment coupling:

  • Suzuki-Miyaura : Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ → Biaryl derivatives

  • Ullmann : CuI, phenanthroline, Ar-X → Diarylamines

Reaction Mechanisms and Selectivity

  • NAS : Proceeds via a Meisenheimer complex, with regioselectivity dictated by substituent electronic effects.

  • Benzyloxy cleavage : Hydrogenolysis follows a surface-mediated mechanism on Pd catalysts.

  • Decarboxylation : Radical pathway under pyrolysis; copper-mediated ionic pathway under catalytic conditions.

Scientific Research Applications

4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine and fluorine atoms can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid 4-benzyloxy, 5-Cl, 2-F C₁₄H₁₀ClFO₃ High lipophilicity; potential enzyme inhibition (e.g., mtFabH) -
4-Chloro-2-fluoro-5-methoxybenzoic acid 4-OCH₃, 5-Cl, 2-F C₈H₆ClFO₃ Lower steric bulk; higher solubility in polar solvents
4′-{[(Benzyloxy)carbonyl]amino}-5-fluoro-2-biphenylcarboxylic acid 4′-benzyloxycarbonylamino, 5-F, biphenyl C₂₁H₁₅FNO₄ Biphenyl structure enhances protein binding; used in drug discovery
2-Chloro-4-fluorobenzoic acid 2-Cl, 4-F C₇H₄ClFO₂ Simpler structure; used as a synthetic intermediate
4-Amino-2-fluoro-5-methoxybenzoic acid 4-NH₂, 2-F, 5-OCH₃ C₈H₈FNO₃ Amino group enhances hydrogen bonding; antimicrobial applications

Physicochemical and Reactivity Differences

  • Lipophilicity: The benzyloxy group in the target compound increases hydrophobicity compared to methoxy (C₈H₆ClFO₃, ) or amino-substituted analogs (C₈H₈FNO₃, ). This property may enhance membrane permeability but reduce aqueous solubility.
  • Acidity: Electron-withdrawing groups (Cl, F) at positions 5 and 2 increase the acidity of the carboxylic acid moiety compared to non-halogenated analogs.
  • Synthetic Accessibility: Benzyloxy groups are typically introduced via nucleophilic substitution (e.g., using benzyl bromide) under basic conditions, as seen in the synthesis of related compounds . In contrast, methoxy or amino groups may require milder conditions .

Research Findings and Case Studies

  • Comparative Bioactivity : Methoxy analogs (e.g., ) exhibit lower logP values and faster metabolic clearance compared to benzyloxy derivatives, impacting their pharmacokinetic profiles.

Biological Activity

4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid is an aromatic compound with significant potential in pharmaceutical applications due to its unique chemical structure, characterized by a benzyloxy group and halogen substituents. Its molecular formula is C₁₄H₁₁ClF O₃, and it has a molecular weight of approximately 246.23 g/mol. This compound's biological activity is of particular interest in the fields of drug development and medicinal chemistry.

The presence of both chlorine and fluorine atoms, along with the benzyloxy moiety, enhances the compound's reactivity and biological activity compared to structurally similar compounds. The following table summarizes some related compounds for comparison:

Compound NameMolecular FormulaUnique Features
5-Chloro-2-fluorobenzoic acidC₇H₄ClF O₂Lacks benzyloxy group; simpler structure
4-Chloro-2-fluoro-6-methylbenzoic acidC₈H₈ClF O₂Contains methyl group; different substitution pattern
4-(Benzyloxy)-2-fluorobenzoic acidC₁₄H₁₁FO₃Similar benzyloxy structure but lacks chlorination
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acidC₉H₈ClF O₄SContains sulfonyl group; different functional group

Enzyme Inhibition

Preliminary studies suggest that this compound may exhibit enzyme inhibition properties, particularly against cholinesterases. For instance, similar compounds have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in various neurological functions. The IC50 values for these interactions are crucial for assessing the compound's therapeutic potential .

Antimicrobial Activity

The compound's antimicrobial properties have been investigated, revealing its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate the potency of the compound in inhibiting bacterial growth. For example, studies on related fluoroaryl compounds showed promising results against Staphylococcus aureus, with MIC values ranging from 16 µM to 128 µM .

Case Studies

  • Cholinesterase Inhibition : A study focused on the synthesis of derivatives from 4-fluorobenzoic acid demonstrated that certain compounds exhibited IC50 values comparable to established inhibitors like tacrine. This suggests that modifications to the benzoic acid structure can enhance biological activity .
  • Antiviral Activity : Research on benzamide derivatives indicated that modifications similar to those seen in this compound could lead to significant antiviral effects against Hepatitis B virus (HBV). These findings underscore the potential for further investigation into the antiviral properties of this compound .

Molecular Modeling Insights

Molecular modeling studies provide insights into how this compound interacts with biological targets at a molecular level. These studies often reveal conformational preferences that can influence binding affinity and efficacy against specific enzymes or receptors .

Q & A

Q. What are the recommended synthetic routes for 4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step halogenation and benzyl protection. For example, fluorination may be achieved using hydrofluoric acid derivatives under controlled anhydrous conditions, while benzyloxy groups are introduced via nucleophilic substitution (e.g., benzyl bromide with a phenolic intermediate). Key factors include:
  • Temperature : Reflux conditions (~100–120°C) for 3–8 hours to ensure complete substitution .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) achieves >95% purity .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.9–5.1 ppm; fluorine splitting in aromatic regions) .
  • HPLC-MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) coupled with high-resolution mass spectrometry (exact mass: 294.04 Da) to verify molecular ion peaks .
  • Elemental Analysis : Confirm Cl and F content via combustion analysis (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers labeled for halogenated waste .
  • Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent hydrolysis of the benzyloxy group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzyme active sites (e.g., bacterial enoyl-acyl carrier protein reductase for antimicrobial studies). The fluorine atom enhances binding via halogen bonds (e.g., with backbone carbonyls) .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., pH, solvent DMSO% variations affect solubility). For example, activity against Mycobacterium tuberculosis may vary due to differences in bacterial strain permeability .
  • Dose-Response Curves : Validate IC50_{50} values using standardized protocols (e.g., 72-hour incubation in Middlebrook 7H9 broth) to minimize batch-to-batch variability .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, with enzymatic cleavage in target tissues .
  • Microencapsulation : Use PLGA nanoparticles (size: 150–200 nm) to protect against rapid hepatic metabolism, monitored via HPLC tracking of plasma concentrations .

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